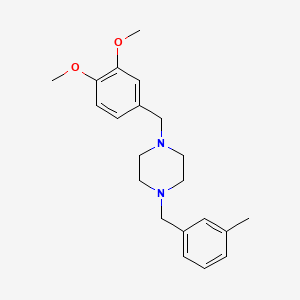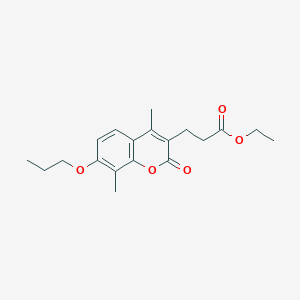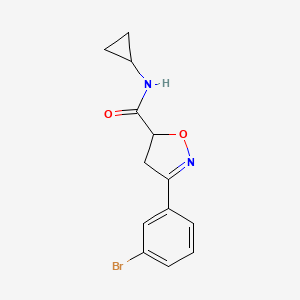![molecular formula C12H13F2NO2 B4707888 1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B4707888.png)
1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one
Descripción general
Descripción
1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one, also known as DMDD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMDD belongs to the class of chalcones, which are organic compounds that have shown promising results in the development of new drugs and therapeutic agents.
Aplicaciones Científicas De Investigación
1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one has been extensively studied for its potential applications in various fields, including drug discovery, cancer therapy, and fluorescence imaging. This compound has shown promising results as a potential anticancer agent by inducing apoptosis in cancer cells. This compound has also been shown to exhibit fluorescence properties, which can be utilized for imaging applications. Moreover, this compound has been studied as a potential scaffold for the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one involves the inhibition of tubulin polymerization, which is a critical process for cell division. This compound binds to the colchicine site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. This compound has also been shown to induce autophagy in cancer cells, which is a cellular process that involves the degradation of cellular components for energy production.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of autophagy. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which can be beneficial for the treatment of various diseases. This compound has been shown to have low toxicity and is well-tolerated in animal models, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one in lab experiments include its ease of synthesis, low toxicity, and well-characterized mechanism of action. This compound can be used as a positive control in various assays, such as cell proliferation, apoptosis, and autophagy assays. However, the limitations of using this compound in lab experiments include its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one, including the development of new this compound derivatives with improved solubility and efficacy. This compound can also be conjugated with various targeting moieties, such as antibodies and peptides, to improve its specificity towards cancer cells. Moreover, the fluorescence properties of this compound can be further explored for imaging applications. This compound can also be used as a scaffold for the development of new drugs and therapeutic agents targeting various diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results as a potential anticancer agent, fluorescence imaging agent, and scaffold for drug development. The synthesis of this compound is relatively straightforward, and its mechanism of action has been well-characterized. However, further research is needed to explore the full potential of this compound in various applications.
Propiedades
IUPAC Name |
(Z)-1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c1-15(2)8-7-11(16)9-3-5-10(6-4-9)17-12(13)14/h3-8,12H,1-2H3/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMZYULNGCTDMB-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C1=CC=C(C=C1)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide](/img/structure/B4707815.png)
![1-(1,3-benzodioxol-5-yl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4707820.png)
![4-[2-(4-methylphenyl)vinyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B4707828.png)
![6-{[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4707835.png)
![4-{[(pentafluorophenoxy)acetyl]amino}benzamide](/img/structure/B4707837.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4707842.png)
![methyl 3-benzyl-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4707846.png)
![5-{[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid](/img/structure/B4707862.png)

![ethyl 5-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-[(4-chlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4707873.png)



